molecular formula C7H6Br2F3N B597094 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide CAS No. 1374651-56-5

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide

Cat. No.: B597094
CAS No.: 1374651-56-5
M. Wt: 320.935
InChI Key: CWTXWFQHQQCOFT-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N It is a substituted pyridine derivative, characterized by the presence of bromomethyl and trifluoromethyl groups attached to the pyridine ring

Safety and Hazards

The safety information for 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H319 - H335 . These indicate that the compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine and its intermediates, including 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide typically involves the bromination of 2-trifluoromethyl-pyridine. One common method includes the reaction of 2-trifluoromethyl-pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTXWFQHQQCOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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